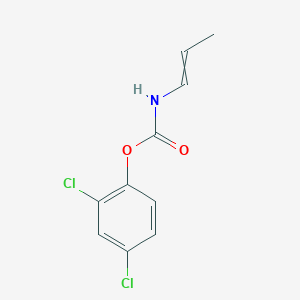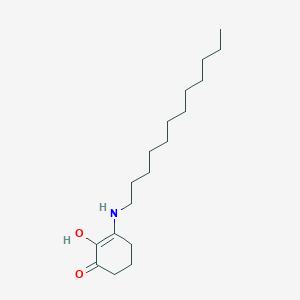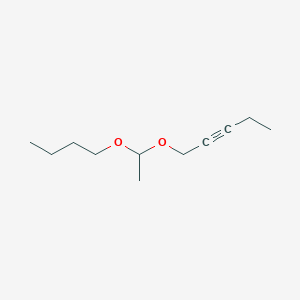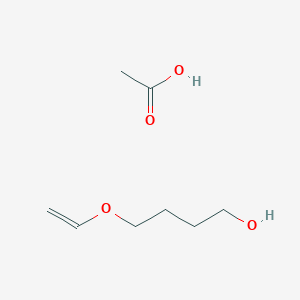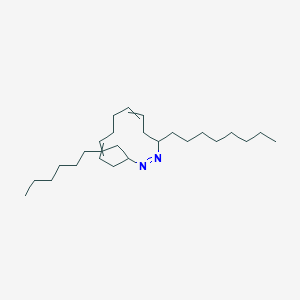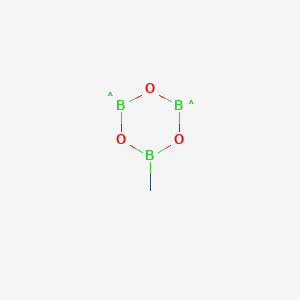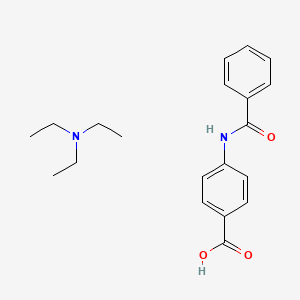![molecular formula C16H16N2O B14396401 5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine CAS No. 89971-94-8](/img/structure/B14396401.png)
5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine is a heterocyclic compound that combines the structural features of morpholine, indene, and pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine typically involves the reaction of indeno[1,2-b]pyridine derivatives with morpholine. One common method includes the Dimroth rearrangement, where a precursor compound such as 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thio-pyran-4-carbonitrile reacts with morpholine . This reaction is usually carried out in the presence of a suitable solvent like ethanol and a base such as sodium acetate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, usually employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted indeno[1,2-b]pyridine derivatives .
Applications De Recherche Scientifique
5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Mécanisme D'action
The mechanism of action of 5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta[d]thieno[2,3-b]pyridine: Shares a similar core structure and exhibits comparable biological activities.
Thienopyrimidines: These compounds also contain fused heterocyclic rings and are used in similar applications.
Uniqueness
5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine is unique due to the presence of the morpholine ring, which can enhance its solubility and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in synthetic chemistry .
Propriétés
Numéro CAS |
89971-94-8 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
4-(5H-indeno[1,2-b]pyridin-5-yl)morpholine |
InChI |
InChI=1S/C16H16N2O/c1-2-5-13-12(4-1)15-14(6-3-7-17-15)16(13)18-8-10-19-11-9-18/h1-7,16H,8-11H2 |
Clé InChI |
BARHRVXZQJIWJY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2C3=C(C4=CC=CC=C24)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
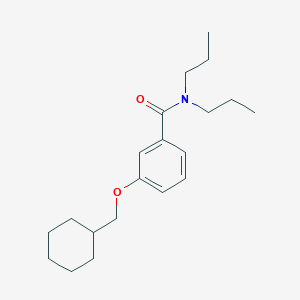
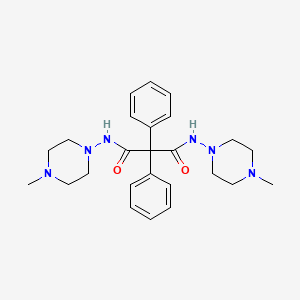


![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
